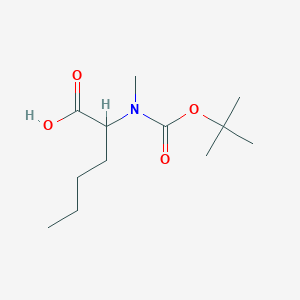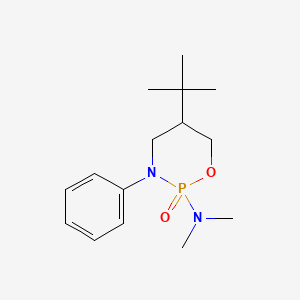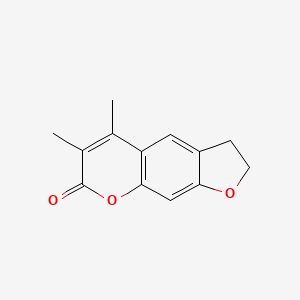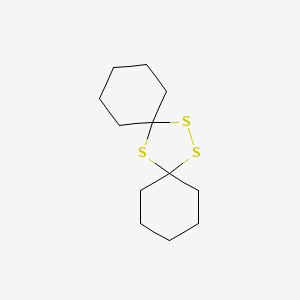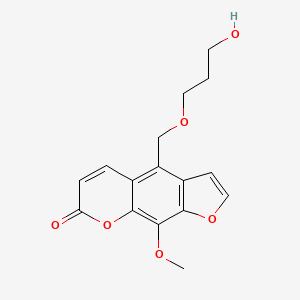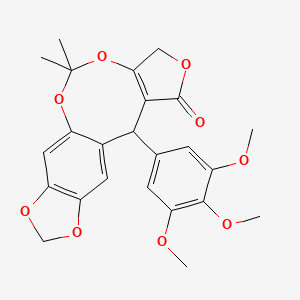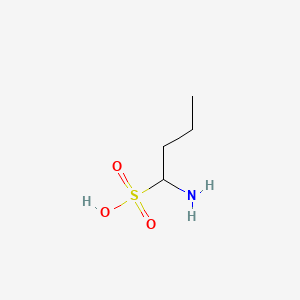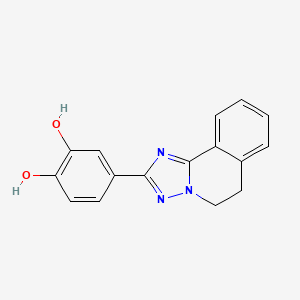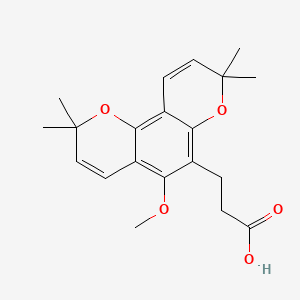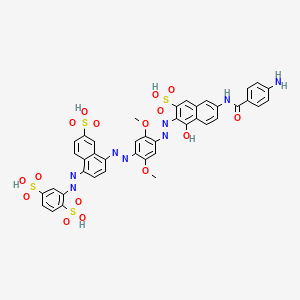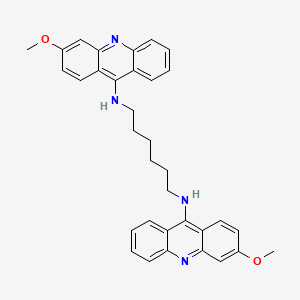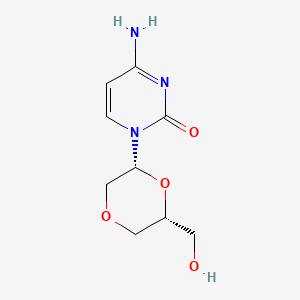
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-cytosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-cytosine is a synthetic compound that combines the structural features of a dioxane ring and cytosine. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydroxymethyl and cytosine moieties in its structure suggests that it could exhibit unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Hydroxymethyl)-1,4-dioxan-2-yl)-cytosine typically involves the formation of the dioxane ring followed by the introduction of the cytosine moiety. One common method is the cyclization of a suitable diol precursor with formaldehyde under acidic conditions to form the dioxane ring. Subsequently, the hydroxymethyl group can be introduced via a hydroxymethylation reaction. Finally, the cytosine moiety is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods This could include the use of continuous flow reactors for the cyclization and hydroxymethylation steps to improve yield and reduce reaction times
Análisis De Reacciones Químicas
Types of Reactions
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-cytosine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formyl or carboxyl derivatives.
Reduction: Hydroxyl or alkyl derivatives.
Substitution: Various substituted cytosine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a nucleoside analog in DNA and RNA studies.
Medicine: Explored for its antiviral and anticancer properties due to its structural similarity to cytosine.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of (6-(Hydroxymethyl)-1,4-dioxan-2-yl)-cytosine involves its interaction with biological macromolecules. The cytosine moiety can form hydrogen bonds with nucleic acids, potentially interfering with DNA and RNA synthesis. This interaction can inhibit the replication of viruses or the proliferation of cancer cells. The hydroxymethyl group may also play a role in modulating the compound’s biological activity by affecting its solubility and cellular uptake.
Comparación Con Compuestos Similares
Similar Compounds
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-uracil: Similar structure but with uracil instead of cytosine.
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-thymine: Contains thymine instead of cytosine.
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-adenine: Features adenine in place of cytosine.
Uniqueness
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-cytosine is unique due to the presence of the cytosine moiety, which allows it to interact specifically with nucleic acids. This specificity can be advantageous in applications where targeted interaction with DNA or RNA is desired, such as in antiviral or anticancer therapies. The combination of the dioxane ring and hydroxymethyl group also provides unique chemical properties that can be exploited in various synthetic and industrial applications.
Propiedades
Número CAS |
136086-79-8 |
|---|---|
Fórmula molecular |
C9H13N3O4 |
Peso molecular |
227.22 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(14)11-7)8-5-15-4-6(3-13)16-8/h1-2,6,8,13H,3-5H2,(H2,10,11,14)/t6-,8-/m1/s1 |
Clave InChI |
FYRKOAOARMWXHR-HTRCEHHLSA-N |
SMILES isomérico |
C1[C@H](O[C@H](CO1)N2C=CC(=NC2=O)N)CO |
SMILES canónico |
C1C(OC(CO1)N2C=CC(=NC2=O)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



